1-Methyl-5-phenyl-1H-imidazol-2-ylamine - 787586-80-5

1-Methyl-5-phenyl-1H-imidazol-2-ylamine

Catalog Number: EVT-377898
CAS Number: 787586-80-5
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Methyl-5-phenyl-1H-imidazol-2-ylamine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21400 . It is used in various scientific research fields due to its unique structural properties and reactivity.

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-phenyl-1H-imidazol-2-ylamine consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the imidazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-5-phenyl-1H-imidazol-2-ylamine are not fully detailed in the search results. The compound has a molecular weight of 173.21400 . Other properties such as density, boiling point, melting point, and flash point are not available .

Synthesis Analysis
  • Multi-step synthesis: A practical three-step sequence involving cyclization, hydrolysis, and methylation is reported for synthesizing 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related compound. []
  • Condensation reactions: 1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5- nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates, bearing structural similarities, are synthesized via condensation of isopropyl-3-aminocrotonate with nitroacetone and 1-methyl-5-nitroimidazole2-carboxaldehyde. []
Molecular Structure Analysis
  • Electrophilic aromatic substitution: Imidazoles can undergo electrophilic substitution reactions at the C-4 and C-5 positions due to the electron-rich nature of the ring. []
  • Nucleophilic substitution: The presence of leaving groups on the imidazole ring can facilitate nucleophilic substitution reactions. []
  • Coordination chemistry: Imidazole derivatives can act as ligands in coordination complexes with various metal ions, often through the nitrogen atoms. [, ]
Mechanism of Action
  • Interaction with enzymes: Imidazoles can interact with the active sites of enzymes, inhibiting their catalytic activity. This interaction can be through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. [, ]
  • Binding to receptors: Imidazoles can bind to specific receptors, modulating their downstream signaling pathways. []
Physical and Chemical Properties Analysis
  • Aromatic character: Imidazoles are aromatic compounds, possessing a delocalized π-electron system. []
  • Basicity: The imidazole ring is basic due to the lone pair of electrons on the nitrogen atom at position 3. []
  • Solubility: The solubility of imidazole derivatives varies depending on the nature and position of substituents. []
Applications
  • Pharmaceuticals: Numerous imidazole-containing compounds exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antitumor, anti-inflammatory, and antiviral properties. [, , , , , , , ]
  • Catalysis: Imidazoles and their derivatives can act as ligands in various catalytic systems, facilitating a wide range of organic transformations. [, ]
  • Materials science: Imidazole-based compounds are utilized in the development of advanced materials, including polymers, metal-organic frameworks (MOFs), and luminescent materials. [, , ]

    1,4-Dihydro-2,6-dimethyl-3-nitro-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylate

    • Compound Description: This compound belongs to the dihydropyridine (DHP) class and acts as a dual calcium channel antagonist-agonist. It exhibits vasorelaxant activity by antagonizing smooth muscle calcium channels and potentially improves cardiac contractility by acting as an agonist on cardiac muscle calcium channels [].
    • Compound Description: This compound is a triazole derivative synthesized via a CuI-catalyzed azide-alkyne cycloaddition reaction using 2-azido-1-methylimidazole and phenylethyne [].

      Compound Description: This compound is a pyridinium salt where the pyridinium cation bears a (1-methyl-5-nitro-1H-imidazol-2-yl)methyl group at the nitrogen atom. The crystal structure reveals interactions between the cation, anion, and water molecules [].

      Compound Description: This compound exhibits antiprotozoal and antibacterial activity []. Research shows that a dog dosed with this compound produced urine with a broader spectrum of antibacterial activity compared to the compound itself []. Further investigation revealed that the enhanced activity is attributed to the presence of mono- and dihydroxy-substituted metabolites of the compound in the urine []. These metabolites primarily feature hydroxyl groups on carbons 4-7 of the hexahydrobenzisoxazole ring [, ].

      Compound Description: This series of compounds shows promising anticancer activity against human fibro sarcoma cells (HT-1080) and human colorectal adenocarcinoma cells (Caco-2) []. The study indicated that the substituents on the phenyl ring of the triazole moiety significantly influence their anticancer activity [].

      Compound Description: This compound is a heterocycle synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide [].

      Compound Description: This series of compounds utilizes 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan, as a key intermediate in its synthesis []. This approach emphasizes the potential medicinal applications of the BCFI moiety.

      Compound Description: This compound exhibits distinctive spectroscopic properties and a crystal structure characterized by intermolecular interactions, including hydrogen bonding and π-π stacking [].

      Compound Description: This compound represents a novel triazafulvalene system, synthesized through a multi-step process involving a [2+2] cycloaddition reaction as a key step [].

      Compound Description: This series of compounds exhibits potent inhibitory activity against Indoleamine 2,3-Dioxygenase 1 (IDO1) []. Researchers designed these compounds based on previous studies with N1-substituted 5-indoleimidazoles [], signifying a structural connection between the two groups. Additionally, some compounds within this series demonstrate promising brain penetrance, suggesting their potential for treating neurological diseases [].

        Compound Description: Clobazam is a psychoactive drug classified as a benzodiazepine []. It is prescribed to treat anxiety and seizures, highlighting its therapeutic applications. The chemical structure of Clobazam shares similarities with other psychoactive benzodiazepine derivatives [], indicating their potential categorization within a similar chemical class or category.

        • Relevance: Although Clobazam doesn't share a direct structural moiety with 1-Methyl-5-phenyl-1H-imidazol-2-ylamine, the paper mentioning it discusses it as a member of a series of psychoactive 5-phenyl-benzodiazepines []. This context suggests an exploration of diverse chemical structures, including those similar to 1-Methyl-5-phenyl-1H-imidazol-2-ylamine, for potential biological activity.

        Compound Description: The research focuses on developing novel crystals of this compound and devising methods to synthesize its zwitterion [, , , , , ].

          Compound Description: The crystal structure of this compound reveals the formation of dimers through C—H⋯O hydrogen bonds, contributing to its stability [].

          Compound Description: This compound's spectroscopic properties and theoretical calculations suggest that solvent polarity can impact its stability and reactivity [].

          Compound Description: These compounds are used as precursors for synthesizing various symmetrical and asymmetrical 1,4- and 1,5-diketones []. The length of the alkane chain (n) influences the reactivity with Grignard reagents, demonstrating the impact of structural variations on their chemical behavior.

          Compound Description: These compounds are two coordination polymers (CPs) synthesized using a rigid N donor ligand, 3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L) []. They exhibit distinct electrochemical properties and photoelectrochemical behaviors [], indicating the influence of different metal centers on their overall characteristics.

          Compound Description: The crystal structure of this compound highlights the presence of intermolecular hydrogen bonds, influencing its packing arrangement [].

            Compound Description: This compound exhibits potent inhibitory activity against PI3K and mTOR, essential components of a signaling pathway involved in tumor growth and proliferation []. It shows promising antitumor activity both in vitro and in vivo, with minimal toxicity [], highlighting its potential as a therapeutic agent for cancer treatment.

            Compound Description: EW-7197 demonstrates high potency and selectivity as an inhibitor of TGF-β type I receptor kinase (ALK5) [], suggesting its potential as a therapeutic agent for cancer and fibrotic diseases. EW-7197 also exhibits favorable oral bioavailability, further strengthening its potential as a drug candidate.

            Compound Description: This compound serves as a versatile precursor for synthesizing a variety of heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes []. Its reactivity highlights the potential for generating diverse chemical entities through structural modifications.

            Compound Description: KIM-161 exhibits promising anticancer activity and favorable drug-like properties, suggesting its potential for further development as a clinical candidate []. Mechanistically, KIM-161 downregulates various kinases and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells [], indicating its multi-targeted mode of action.

            Compound Description: SCH 66712 acts as a mechanism-based inactivator of human cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 [, ]. These enzymes play a crucial role in drug metabolism, making their inhibition relevant in drug-drug interactions.

              Compound Description: This compound exhibits potent inhibitory activity against BACE1, an enzyme involved in amyloid beta production []. Therefore, it is a potential therapeutic agent for Alzheimer's disease.

              Compound Description: This series of compounds was synthesized using a one-pot method assisted by ultrasound, demonstrating an efficient approach for their preparation [].

              Compound Description: This compound is a two-dimensional CoII coordination polymer synthesized using bis[4-(2-methyl-1H-imidazol-1-yl)phenyl] ether and biphenyl-4,4'-diyldicarboxylic acid []. It exhibits notable photocatalytic activity, degrading methylene blue upon light irradiation [].

                Compound Description: This series of compounds exhibits in vitro antifungal activity. Researchers synthesized these derivatives via 1,3-dipolar cycloaddition reactions, producing diastereomeric mixtures of cis and trans isomers []. The study highlights the structure-activity relationships within this series, emphasizing the impact of substituents on their antifungal potency.

                Compound Description: This compound is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with potential antiatherosclerotic activity []. Research demonstrated its effectiveness in reducing atherosclerotic plaque development [], suggesting its therapeutic potential for cardiovascular diseases.

                Compound Description: DIB-Cl is a reagent utilized to derivatize 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) for detection and quantification in biological samples []. This derivatization enhances their detectability using fluorescence detection in high-performance liquid chromatography [].

                  Compound Description: This compound exhibits antagonistic activity against the cholecystokinin-A (CCK-A) receptor [], indicating its potential as a therapeutic target for gastrointestinal disorders. Researchers synthesized a carbon-14 labeled analog of this compound to facilitate pharmacokinetic and metabolic studies [].

                    Compound Description: This series of compounds displays promising antimicrobial activity []. Microwave irradiation facilitated the synthesis of these compounds, resulting in high yields via a one-pot method []. Notably, some compounds in this series exhibit superior antibacterial and antifungal activity compared to the parent compound and standard drugs [], suggesting their potential as new antimicrobial agents.

                    Compound Description: These four compounds are cationic iridium complexes investigated for their luminescent properties []. They feature 5-phenyl-1H-1,2,4-triazole-based cyclometalating ligands and different ancillary ligands, leading to variations in their emission colors ranging from yellow-green to deep blue []. These complexes show potential for use in light-emitting electrochemical cells (LECs) [].

                      Compound Description: These coordination polymers utilize L, an asymmetrical organic ligand, to coordinate with AgI, CuI, and CdII metal ions, forming one-dimensional polymeric structures []. The study highlights the influence of different metal centers on the structural diversity and packing arrangements of these coordination polymers.

                      Compound Description: The crystal structure of this compound provides insights into its keto-enol tautomerism during crystallization []. The study highlights the role of intermolecular hydrogen bonding in stabilizing its crystal packing.

                      Compound Description: This compound, designed by combining elements of indibulin and combretastatin scaffolds, exhibits promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) []. Importantly, it shows lower toxicity towards normal cells (NIH-3T3) [], suggesting its potential as a targeted anticancer agent.

                      Compound Description: This ruthenium complex, containing 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine (bpbp) and 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzoate (pbb) ligands, exhibits catalytic activity in the oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using H2O2 as the oxidant []. The study investigates the influence of temperature and catalyst loading on the reaction yield.

                      Compound Description: This class of compounds is synthesized through cyclization reactions of 2-(β-styryl)benzylamines. The synthesis involves using phosphorus oxychloride (POCl3) to achieve cyclization, leading to the formation of the seven-membered azepine ring. The study explores various substituents on the 2-benzazepine scaffold, highlighting the impact of structural modifications on the reaction outcome [].

                  Properties

                  CAS Number

                  787586-80-5

                  Product Name

                  1-Methyl-5-phenyl-1H-imidazol-2-ylamine

                  IUPAC Name

                  1-methyl-5-phenylimidazol-2-amine

                  Molecular Formula

                  C10H11N3

                  Molecular Weight

                  173.21 g/mol

                  InChI

                  InChI=1S/C10H11N3/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)

                  InChI Key

                  JCXDQWPBUIEPRY-UHFFFAOYSA-N

                  SMILES

                  CN1C(=CN=C1N)C2=CC=CC=C2

                  Canonical SMILES

                  CN1C(=CN=C1N)C2=CC=CC=C2

                  Product FAQ

                  Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                  • To receive a quotation, send us an inquiry about the desired product.
                  • The quote will cover pack size options, pricing, and availability details.
                  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                  • Quotations are valid for 30 days, unless specified otherwise.
                  Q2: What Are the Payment Terms for Ordering Products?
                  • New customers generally require full prepayment.
                  • NET 30 payment terms can be arranged for customers with established credit.
                  • Contact our customer service to set up a credit account for NET 30 terms.
                  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                  Q3: Which Payment Methods Are Accepted?
                  • Preferred methods include bank transfers (ACH/wire) and credit cards.
                  • Request a proforma invoice for bank transfer details.
                  • For credit card payments, ask sales representatives for a secure payment link.
                  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                  Q4: How Do I Place and Confirm an Order?
                  • Orders are confirmed upon receiving official order requests.
                  • Provide full prepayment or submit purchase orders for credit account customers.
                  • Send purchase orders to sales@EVITACHEM.com.
                  • A confirmation email with estimated shipping date follows processing.
                  Q5: What's the Shipping and Delivery Process Like?
                  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                  • You can use your FedEx account; specify this on the purchase order or inform customer service.
                  • Customers are responsible for customs duties and taxes on international shipments.
                  Q6: How Can I Get Assistance During the Ordering Process?
                  • Reach out to our customer service representatives at sales@EVITACHEM.com.
                  • For ongoing order updates or questions, continue using the same email.
                  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                  Quick Inquiry

                   Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.